2-phenylchromeno[3,4-d]imidazol-4(1H)-one
Overview
Description
2-phenylchromeno[3,4-d]imidazol-4(1H)-one is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.074227566 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Anti-Inflammatory Activity
- A study by Balalas et al. (2020) explored the synthesis of rare 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(3H)-ones. They achieved excellent yields via a microwave-mediated two-step reaction, suggesting the potential for anti-inflammatory activity. This study introduces 1-phenyl-2-propylchromeno[3,4-d]imidazol-4(1H)-one as a new lead compound (Balalas et al., 2020).
Corrosion Inhibition and Surface Studies
- Research by Prashanth et al. (2021) synthesized new imidazole derivatives, including 2-phenylchromeno[3,4-d]imidazol-4(1H)-one variants, using microwave irradiation. These compounds demonstrated notable corrosion inhibition efficacy, particularly in acidic solutions, and were characterized using various techniques like SEM and XPS (Prashanth et al., 2021).
Pharmaceutical and Biomedical Research
- The study by Ramanathan (2017) characterized synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, which contains a similar imidazole ring. The research highlights the biological and pharmaceutical significance of imidazole rings, known for their antimicrobial and anticancer activities (Ramanathan, 2017).
Application in Organic Synthesis
- Acke et al. (2008) developed a method for synthesizing 1H-isochromeno[3,4-d]imidazol-5-ones, related to this compound, in a microreactor environment. This continuous synthesis approach could have implications for the efficient production of similar compounds (Acke et al., 2008).
Antifungal and Antimicrobial Activities
- A study by Narwal et al. (2012) synthesized various derivatives of imidazole, including those related to this compound, demonstrating significant antimicrobial activities against Candida albicans. This suggests potential use in antifungal therapies (Narwal et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-3H-chromeno[3,4-d]imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-16-14-13(11-8-4-5-9-12(11)20-16)17-15(18-14)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYCHLUIIFERGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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